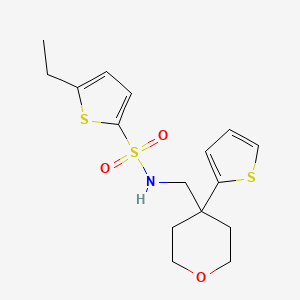
5-ethyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C16H21NO3S3 and its molecular weight is 371.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-ethyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-sulfonamide is a synthetic compound characterized by its unique structural features, which include a thiophene ring and a sulfonamide group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The compound has the following chemical properties:
- Molecular Formula : C₁₆H₂₁N₁O₃S₃
- Molecular Weight : 371.5 g/mol
- CAS Number : 1203111-98-1
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide group is known for its role in enzyme inhibition, which can lead to significant physiological effects.
Antimicrobial Activity
Research indicates that thiophene derivatives, including compounds similar to this compound, exhibit notable antimicrobial properties. A study demonstrated that thiophene derivatives showed significant inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimal inhibitory concentrations (MICs) indicating effective antimicrobial action .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Bacillus subtilis | 64 |
Antioxidant Activity
The antioxidant potential of thiophene-containing compounds has been explored through various assays. For instance, compounds similar to our target compound displayed significant scavenging activity against DPPH radicals, indicating their potential as antioxidants .
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 25 |
| Hydroxyl Radical Scavenging | 30 |
Study on Antimicrobial Properties
A comprehensive study evaluated the antimicrobial efficacy of thiophene derivatives, including those structurally related to this compound). The results highlighted that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria effectively. The study utilized disk diffusion methods and determined the MIC for several strains, confirming the compound's potential as a lead structure for developing new antibiotics .
Research on Antioxidant Effects
Another investigation focused on the antioxidant capabilities of thiophene derivatives. The study employed DPPH and hydroxyl radical scavenging assays to quantify the antioxidant activity. The results indicated that these compounds could effectively neutralize free radicals, thereby suggesting their utility in preventing oxidative stress-related diseases .
Computational Studies
Computational approaches, including molecular docking studies, have been employed to predict the binding interactions of thiophene derivatives with biological targets. These studies suggest that the unique electronic properties of thiophene enhance binding affinity towards enzymes involved in various metabolic pathways. Such insights are crucial for understanding the pharmacological profiles of these compounds and guiding future drug design efforts .
Propiedades
IUPAC Name |
5-ethyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S3/c1-2-13-5-6-15(22-13)23(18,19)17-12-16(7-9-20-10-8-16)14-4-3-11-21-14/h3-6,11,17H,2,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPMWVRGAIYORZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














